molecular formula C24H20O8 B1164478 Kielcorin CAS No. 64280-48-4

Kielcorin

Cat. No. B1164478
CAS RN: 64280-48-4
M. Wt: 436.4 g/mol
InChI Key:
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Description

Kielcorin is a type of xanthonolignoid . It can be found in Kielmeyera variabilis . The molecular formula of this compound is C24H20O8 .


Synthesis Analysis

The synthesis of this compound involves the oxidative coupling of coniferyl alcohol with an appropriate xanthone . Different oxidizing agents were studied, and the best results were obtained with potassium hexacyanoferrate (III) .


Molecular Structure Analysis

The structure elucidation of this compound was achieved by 2D-NMR techniques such as COSY, HETCOR, HSQC, and HMBC . Long-range C,H connectivities were used to establish the orientation of the substituents on the 1,4-dioxine rings, while NOE experiments were used to determine the configurations of these rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the oxidative coupling of coniferyl alcohol with an appropriate xanthone . The influence of different oxidizing agents was studied, and the best results were obtained with potassium hexacyanoferrate (III) .


Physical And Chemical Properties Analysis

The average mass of this compound is 436.411 Da and its monoisotopic mass is 436.115814 Da . More detailed physical and chemical properties of this compound are not available in the retrieved papers.

Scientific Research Applications

  • Structural Analysis and Properties : Kielcorin, isolated from Kielmeyera coriacea, is characterized as a xanthonolignoid. Its structure was proposed through high-resolution MS and PMR spectra analysis (Castelão et al., 1977).

  • Antibacterial Activity : this compound, among other compounds isolated from Kielmeyera variabilis, was tested for antibacterial properties. It was found to be inactive against Staphylococcus aureus and Bacillus subtilis, indicating limited antibacterial application (Pinheiro et al., 2003).

  • Antitumor and Protein Kinase C Inhibition : this compound has been noted for its protein kinase C inhibition and antitumor activities. A study developed a method for enantioresolution of this compound to improve the production rate for semipreparative processes, indicating potential in cancer research (Sousa et al., 2006).

  • Antifungal Activity : A study on Hypericum perforatum subsp. angustifolium indicated that this compound, found in the roots of these plants, may possess antifungal properties. This was suggested by the higher antifungal activity of controlled condition-grown plants, which had higher xanthone accumulation compared to wild plants (Tocci et al., 2013).

  • Cytotoxicity and Cancer Research : this compound's cytotoxic effects were evaluated in various studies, including its impact on the growth of human cancer cell lines and its influence on human lymphocytes (Wilairat et al., 2005).

  • Molluscicidal Activity : The methanol extract of Kielmeyera variabilis, containing this compound, showed significant molluscicidal activity against Biomphalaria glabrata, a freshwater snail (Pinheiro et al., 2003).

  • Chemical Composition Studies : The composition and potential uses of this compound were explored in various plant species, contributing to the understanding of its distribution and potential applications in different biological contexts (Ali et al., 2011).

properties

IUPAC Name

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O8/c1-28-17-9-12(7-8-15(17)26)21-19(11-25)31-24-22-14(10-18(29-2)23(24)32-21)20(27)13-5-3-4-6-16(13)30-22/h3-10,19,21,25-26H,11H2,1-2H3/t19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBDQYXCSFVISO-TZIWHRDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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